molecular formula C13H6Cl5NO2 B3123000 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 303995-92-8

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B3123000
CAS No.: 303995-92-8
M. Wt: 385.4 g/mol
InChI Key: QDTMBTZTNZTGQA-UHFFFAOYSA-N
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Description

“2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the molecular formula C13H6Cl5NO2 and a molecular weight of 385.46 . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H6Cl5NO2/c14-7-2-1-3-8(15)10(7)11(20)6-4-9(19-5-6)12(21)13(16,17)18/h1-5,19H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

The synthesis of phosphorus compounds containing trifluoromethyl or trichloromethyl groups through a one-pot condensation process involving triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acids like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone or 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone has been documented. This method offers a straightforward procedure for preparing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, highlighting the compound's role in facilitating complex chemical syntheses (Kalantari et al., 2006).

Applications in Heterocyclic Chemistry

The compound has been used in the synthesis of new pyrrole derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which were synthesized through a one-pot four-component coupling reaction. These derivatives have been studied for their structural characteristics using spectroscopic techniques and theoretical studies, showcasing the compound's utility in the development of novel heterocyclic molecules with potential applications in materials science and pharmacology (Louroubi et al., 2019).

Material Science Applications

The compound has been implicated in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives. These polymers exhibit good thermal stability and electrical conductivity, influenced by the nature of substituents, demonstrating the compound's relevance in the development of new materials with potential electronic and optoelectronic applications (Pandule et al., 2014).

Catalysis and Reaction Mechanisms

Research has also explored the regioselectivity in reactions involving N-(polychloroethylidene)-sulfonamides with 1H-pyrrole, leading to the formation of derivatives like N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. These studies provide insight into the mechanisms of chemical reactions and the design of catalytic processes, highlighting the compound's role in advancing synthetic chemistry (Rozentsveig et al., 2008).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMBTZTNZTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166564
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303995-92-8
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303995-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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